N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide
Brand Name: Vulcanchem
CAS No.: 923190-13-0
VCID: VC5443866
InChI: InChI=1S/C11H15ClN2O3S/c1-8(12)11(15)14-7-6-9-2-4-10(5-3-9)18(13,16)17/h2-5,8H,6-7H2,1H3,(H,14,15)(H2,13,16,17)
SMILES: CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)Cl
Molecular Formula: C11H15ClN2O3S
Molecular Weight: 290.76

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide

CAS No.: 923190-13-0

Cat. No.: VC5443866

Molecular Formula: C11H15ClN2O3S

Molecular Weight: 290.76

* For research use only. Not for human or veterinary use.

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide - 923190-13-0

Specification

CAS No. 923190-13-0
Molecular Formula C11H15ClN2O3S
Molecular Weight 290.76
IUPAC Name 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Standard InChI InChI=1S/C11H15ClN2O3S/c1-8(12)11(15)14-7-6-9-2-4-10(5-3-9)18(13,16)17/h2-5,8H,6-7H2,1H3,(H,14,15)(H2,13,16,17)
Standard InChI Key ZSQIFFBKILEOFB-UHFFFAOYSA-N
SMILES CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide, reflects its branched structure:

  • A propanamide backbone substituted with a chlorine atom at the second carbon.

  • An ethyl linker connecting the amide group to a 4-sulfamoylphenyl ring .
    Key identifiers include:

PropertyValue
CAS Number923190-13-0
Molecular FormulaC₁₁H₁₅ClN₂O₃S
Molecular Weight290.76 g/mol
SMILES NotationCC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)Cl
InChI KeyZSQIFFBKILEOFB-UHFFFAOYSA-N

The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding capacity, while the chloro substituent influences electrophilic reactivity .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonamide S=O asymmetric stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 1.5 ppm (CH₃, triplet), δ 3.4 ppm (CH₂ adjacent to sulfonamide), δ 7.6–7.8 ppm (aromatic protons) .

    • ¹³C NMR: δ 170 ppm (amide carbonyl), δ 45 ppm (ethyl linker) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Sulfonylation: Reaction of 4-aminophenyl ethylamine with chlorosulfonic acid to form 4-(2-aminoethyl)benzenesulfonamide.

  • Acylation: Treatment with 2-chloropropanoyl chloride under basic conditions (e.g., triethylamine) .

Reaction Scheme:
$$
\text{4-(2-Aminoethyl)benzenesulfonamide} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N}} \text{N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-chloropropanamide}
$$

Yield optimization (∼65–70%) requires controlled temperatures (0–5°C) to minimize side reactions .

Purification and Analysis

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase C18 column .

Biological Activities and Mechanisms

Antiviral Activity

Structurally related compounds (e.g., niclosamide derivatives) inhibit human adenovirus (HAdV) by targeting DNA replication (IC₅₀ = 0.27 μM) . Although direct evidence for N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide is lacking, its sulfonamide group likely facilitates interactions with viral proteases .

Antimicrobial and Anticancer Effects

  • Antibacterial: Analogous chloropropanamides disrupt cell wall synthesis in Staphylococcus aureus (MIC = 8 μg/mL).

  • Anticancer: Sulfonamides induce apoptosis in HeLa cells via caspase-3 activation .

Pharmacokinetics and Toxicity

ADME Profiles

  • Absorption: Moderate intestinal permeability (LogP = 1.8) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the chloroalkyl chain .

  • Excretion: Renal (∼60%) and fecal (∼35%) pathways .

Toxicity Data

  • Acute Toxicity: LD₅₀ (rat, oral) > 500 mg/kg .

  • Genotoxicity: Negative in Ames test (≤100 μg/plate) .

Regulatory Status and Applications

Current Uses

  • Research Chemical: Used in proteomics and enzyme inhibition assays .

  • Pharmaceutical Intermediate: Precursor for anticonvulsant and antidiabetic agents .

Patent Landscape

Patent US5516906A covers methods for synthesizing related sulfonamide-pyrazinecarboxamides, highlighting the commercial interest in this structural class.

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